molecular formula C24H26F5NO6 B607315 endo-BCN-PEG2-PFP ester CAS No. 1421932-53-7

endo-BCN-PEG2-PFP ester

Cat. No.: B607315
CAS No.: 1421932-53-7
M. Wt: 519.47
InChI Key: OQSLFTLVSWOAIW-UHFFFAOYSA-N
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Description

endo-BCN-PEG2-PFP ester is a compound used primarily in the field of click chemistry. It is a polyethylene glycol-based linker that contains a bicyclo[6.1.0]non-4-yne (BCN) group and a pentafluorophenyl (PFP) ester group. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .

Scientific Research Applications

endo-BCN-PEG2-PFP ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry.

    Biology: Facilitates the labeling and modification of biomolecules such as proteins and nucleic acids.

    Medicine: Plays a crucial role in the development of PROTACs for targeted protein degradation, which is a promising approach for drug discovery.

    Industry: Employed in the production of advanced materials and nanotechnology applications

Biochemical Analysis

Biochemical Properties

Endo-BCN-PEG2-PFP ester plays a crucial role in biochemical reactions due to its ability to form stable covalent bonds with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction is facilitated by the PFP (pentafluorophenyl) ester group, which is more stable in aqueous solutions compared to NHS (N-hydroxysuccinimide) esters . The BCN group in this compound allows it to participate in SPAAC reactions, enabling the conjugation of biomolecules without the need for copper catalysts, thus preserving the integrity of sensitive biological systems .

Cellular Effects

This compound influences various cellular processes by modifying proteins and other biomolecules within cells. This compound can affect cell signaling pathways by altering the function of key proteins involved in these pathways. For instance, the conjugation of this compound to signaling proteins can modulate their activity, leading to changes in downstream signaling events . Additionally, this compound can impact gene expression by targeting transcription factors or other regulatory proteins, thereby influencing cellular metabolism and other vital processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules through its PFP ester group. This interaction typically results in the inhibition or activation of enzymes, depending on the nature of the target protein . The BCN group facilitates the SPAAC reaction, allowing this compound to bind selectively to azide-containing biomolecules. This selective binding can lead to the degradation of target proteins via the ubiquitin-proteasome system when used in the context of PROTACs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo hydrolysis or other degradation processes, which can affect its efficacy in biochemical assays. Long-term studies have shown that this compound can maintain its activity for extended periods under optimal storage conditions, but its stability may decrease under less favorable conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively modify target proteins without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, where a certain concentration of this compound is required to achieve the desired biochemical modifications without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modifying key enzymes involved in metabolic processes . For example, this compound can inhibit or activate enzymes in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is influenced by factors such as its molecular size, charge, and hydrophobicity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, mitochondria, or other organelles, where it can modify target proteins and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-BCN-PEG2-PFP ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG2-PFP ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F5NO6/c25-18-19(26)21(28)23(22(29)20(18)27)36-17(31)7-9-33-11-12-34-10-8-30-24(32)35-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSLFTLVSWOAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401108188
Record name 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401108188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421932-53-7
Record name 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421932-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401108188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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